[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone is a complex organic compound that features a combination of piperidine, thiazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which can be synthesized by reacting 4-chlorobenzaldehyde with piperidine under specific conditions . The next step involves the formation of the thiazole ring, which can be achieved by reacting 4-chlorophenyl isothiocyanate with methylamine . Finally, the two intermediates are coupled together under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various alcohol derivatives .
Scientific Research Applications
[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features.
4-Chlorophenyl isothiocyanate: Another compound used in the synthesis of thiazole derivatives.
Uniqueness
[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone is unique due to its combination of piperidine, thiazole, and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H20Cl2N2O2S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C22H20Cl2N2O2S/c1-14-19(29-20(25-14)15-2-6-17(23)7-3-15)21(27)26-12-10-22(28,11-13-26)16-4-8-18(24)9-5-16/h2-9,28H,10-13H2,1H3 |
InChI Key |
NYUCNXBLRAMJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.